3-Hydroxyisoxazole-4-carboxylic acid

描述

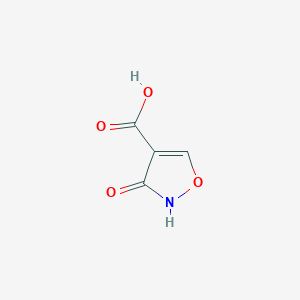

3-羟基异噁唑-4-羧酸是一种属于异噁唑类的有机化合物。 异噁唑是杂环化合物,其特征是具有一个五元芳香环,在环位置 1 和 2 分别有一个氧原子和一个氮原子 .

准备方法

化学反应分析

科学研究应用

Medicinal Chemistry

HICA is being investigated for its therapeutic potential in several areas:

- Anticancer Activity : Research indicates that HICA may exhibit anticancer properties, potentially through mechanisms involving enzyme inhibition or modulation of signaling pathways associated with tumor growth and metastasis. Its structural characteristics allow it to interact with specific molecular targets, making it a candidate for drug development aimed at cancer treatment.

- Anti-inflammatory Effects : HICA has shown promise in reducing inflammation, which is a critical factor in numerous chronic diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders.

- Antimicrobial Properties : Preliminary studies suggest that HICA might possess antimicrobial activities, which could be beneficial in developing new antibiotics or treatments for infections resistant to current therapies.

Biological Research

In biological research, HICA serves as a valuable tool:

- Enzyme Inhibition Studies : The compound is utilized to study enzyme interactions and inhibition mechanisms. Its ability to mimic certain biological substrates makes it an effective probe in biochemical assays aimed at understanding metabolic pathways .

- Bioisosterism : HICA is considered a bioisostere of carboxylic acids, which are prevalent in many drugs. This property allows it to be used in drug design to improve pharmacokinetic properties while maintaining biological activity. For instance, modifications of carboxylic acid functionalities with HICA derivatives have led to compounds with enhanced efficacy and reduced toxicity .

Industrial Applications

HICA is also explored for its utility in industrial settings:

- Synthesis of Complex Organic Molecules : The compound acts as an intermediate in the synthesis of various heterocyclic compounds, which are essential building blocks in pharmaceuticals and agrochemicals. Its versatility allows chemists to create diverse derivatives that can lead to new materials with tailored properties .

- Material Science : The unique chemical properties of HICA enable its use in developing novel materials, including polymers and coatings that require specific mechanical or thermal characteristics.

Case Studies and Research Findings

Several studies have documented the applications of HICA:

作用机制

相似化合物的比较

- Isoxazole

- 3,5-Disubstituted Isoxazoles

- 2,1-Benzisoxazoles

Comparison: Compared to other isoxazole derivatives, 3-Hydroxyisoxazole-4-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development .

生物活性

3-Hydroxyisoxazole-4-carboxylic acid (3-HICA) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

3-HICA belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

The compound features a hydroxyl group at the 3-position and a carboxylic acid at the 4-position, which are critical for its biological interactions. The pKa values of compounds in this class typically range from 4 to 5, indicating their acidic nature and potential interactions with biological macromolecules .

Mechanisms of Biological Activity

3-HICA exhibits various biological activities, primarily attributed to its ability to interact with specific receptors and enzymes. Notable mechanisms include:

- GABA Receptor Modulation : Research has shown that derivatives of isoxazole can act as potent agonists or antagonists at GABA receptors, particularly GABA_B receptors. This modulation can influence neurotransmission, making it a candidate for treating neurological disorders .

- Antimicrobial Activity : Studies have indicated that compounds similar to 3-HICA can exhibit antimicrobial properties against resistant strains like Staphylococcus aureus (MRSA). The mechanism involves binding to bacterial proteins, disrupting cellular functions, and inhibiting biofilm formation .

Therapeutic Applications

Given its biological activity, 3-HICA has potential applications in various therapeutic areas:

- Neurological Disorders : Due to its interaction with GABA receptors, 3-HICA could be explored for conditions such as anxiety, epilepsy, and other neuropsychiatric disorders.

- Infectious Diseases : Its antimicrobial properties suggest potential use in developing treatments for infections caused by resistant bacteria. The ability to inhibit biofilm formation enhances its therapeutic profile against chronic infections .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 3-HICA on GABA_B receptor activity. Results indicated that the compound significantly reduced neuronal excitability in vitro, suggesting its potential as an anxiolytic agent. The IC50 values for receptor activation were comparable to known GABA_B agonists .

Case Study 2: Antimicrobial Efficacy Against MRSA

In vitro assays demonstrated that 3-HICA exhibited a minimum inhibitory concentration (MIC) of 0.64 µg/mL against MRSA strains. Molecular docking studies confirmed strong binding affinity to MRSA proteins involved in cell wall synthesis, supporting its role as an effective antimicrobial agent .

Summary of Biological Activities

| Activity Type | Mechanism/Target | IC50/MIC Value |

|---|---|---|

| GABA_B Receptor Agonist | Modulation of neurotransmission | IC50 ~ 0.0024 µM |

| Antimicrobial Activity | Inhibition of MRSA | MIC = 0.64 µg/mL |

| Biofilm Inhibition | Disruption of biofilm formation | 100% biomass inhibition |

属性

IUPAC Name |

3-oxo-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3-2(4(7)8)1-9-5-3/h1H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPHBZYAQYOJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NO1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332285 | |

| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178316-78-4 | |

| Record name | 2,3-Dihydro-3-oxo-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。